ENS-163 phosphate

Vue d'ensemble

Description

Le thiopilocarpine est un médicament de petite taille qui agit comme un agoniste des récepteurs muscariniques de l’acétylcholine M1. Il a été initialement développé par Novartis Pharma AG pour le traitement des maladies du système nerveux, en particulier la maladie d’Alzheimer. son développement a été interrompu après les essais cliniques de phase 1 .

Analyse Des Réactions Chimiques

Le thiopilocarpine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le thiopilocarpine peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le thiopilocarpine en son thiol correspondant.

Substitution : Le thiopilocarpine peut subir des réactions de substitution nucléophile, où le groupe thiol est remplacé par d’autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le thiopilocarpine a été largement étudié pour ses applications thérapeutiques potentielles dans les maladies du système nerveux. Il agit comme un agoniste sélectif des récepteurs muscariniques, ce qui en fait un outil précieux dans l’étude des systèmes cholinergiques. Certaines de ses applications comprennent :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les effets de l’activation des récepteurs muscariniques.

Biologie : Utilisé dans la recherche pour comprendre le rôle des récepteurs muscariniques dans divers processus physiologiques.

Médecine : Étudié pour son utilisation potentielle dans le traitement de la maladie d’Alzheimer et d’autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs muscariniques

Applications De Recherche Scientifique

Thiopilocarpine has been studied extensively for its potential therapeutic applications in nervous system diseases. It acts as a selective muscarinic receptor agonist, which makes it a valuable tool in the study of cholinergic systems. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis to study the effects of muscarinic receptor activation.

Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.

Medicine: Investigated for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting muscarinic receptors

Mécanisme D'action

Le thiopilocarpine exerce ses effets en se liant et en activant les récepteurs muscariniques de l’acétylcholine, en particulier le sous-type M1. Cette activation conduit à la stimulation du système de messager secondaire des phosphoinositides, ce qui entraîne diverses réponses cellulaires. Les principales cibles moléculaires du thiopilocarpine sont les récepteurs muscariniques situés dans le système nerveux central .

Comparaison Avec Des Composés Similaires

Le thiopilocarpine est similaire à d’autres agonistes des récepteurs muscariniques, tels que la pilocarpine, la xanoméline et l’oxotremorine. Il est unique par sa sélectivité pour le sous-type de récepteur M1, ce qui le rend particulièrement utile pour étudier le système cholinergique. D’autres composés similaires comprennent :

Pilocarpine : Un agoniste muscarinique non sélectif utilisé pour traiter le glaucome et la sécheresse buccale.

Xanoméline : Un agoniste sélectif des récepteurs M1 étudié pour son potentiel dans le traitement de la maladie d’Alzheimer.

Oxotremorine : Un agoniste muscarinique non sélectif utilisé dans la recherche pour étudier les effets de l’activation des récepteurs muscariniques .

Méthodes De Préparation

La synthèse du thiopilocarpine implique plusieurs étapes, commençant par la préparation de l’intermédiaire thiolactone. La thiolactone est ensuite mise à réagir avec divers réactifs pour former le composé final de thiopilocarpine. Des informations détaillées sur les voies de synthèse et les conditions de réaction ne sont pas facilement disponibles dans la littérature .

Propriétés

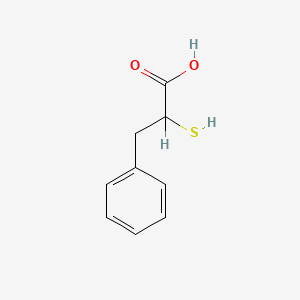

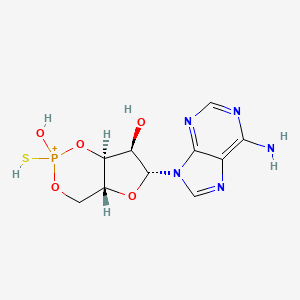

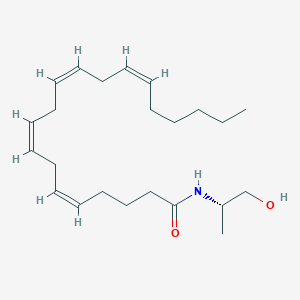

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKRDUWXFVQS-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922525 | |

| Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117707-51-4 | |

| Record name | Thiopilocarpine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPILOCARPINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.